Potassium trifluoro(3-morpholinopropyl)borate
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Overview
Description
Potassium trifluoro(3-morpholinopropyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(3-morpholinopropyl)borate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. These intermediates are prepared via the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(3-morpholinopropyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds .
Scientific Research Applications
Potassium trifluoro(3-morpholinopropyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(3-morpholinopropyl)borate involves its role as a boron source in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The trifluoroborate group acts as a stable reservoir for the reactive boronate form, which is generated under basic conditions .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium trifluoro(3-morpholinopropyl)borate is unique due to its morpholinopropyl group, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. While compounds like potassium phenyltrifluoroborate and potassium methyltrifluoroborate are commonly used in cross-coupling reactions, the morpholinopropyl group in this compound offers additional functionalization possibilities, making it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C7H14BF3KNO |
---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
potassium;trifluoro(3-morpholin-4-ylpropyl)boranuide |
InChI |
InChI=1S/C7H14BF3NO.K/c9-8(10,11)2-1-3-12-4-6-13-7-5-12;/h1-7H2;/q-1;+1 |
InChI Key |
LBZOMZULSWBPOF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCN1CCOCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
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